4-(Chloromethyl)-5-methylpyridazine
Description
4-(Chloromethyl)-5-methylpyridazine is a heterocyclic aromatic compound featuring a pyridazine core substituted with a chloromethyl group at the 4-position and a methyl group at the 5-position. The chloromethyl group introduces electrophilic character, enabling nucleophilic substitution reactions, while the methyl group contributes to steric and electronic modulation of the aromatic ring .
Properties
Molecular Formula |
C6H7ClN2 |
|---|---|
Molecular Weight |
142.58 g/mol |
IUPAC Name |
4-(chloromethyl)-5-methylpyridazine |
InChI |
InChI=1S/C6H7ClN2/c1-5-3-8-9-4-6(5)2-7/h3-4H,2H2,1H3 |
InChI Key |
ALOYHZIAAVCBGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=NC=C1CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-methylpyridazine typically involves the chloromethylation of 5-methylpyridazine. This can be achieved through the reaction of 5-methylpyridazine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of 4-(Chloromethyl)-5-methylpyridazine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-methylpyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.
Oxidation Reactions: Products include 4-(chloromethyl)-5-formylpyridazine and 4-(chloromethyl)-5-carboxypyridazine.
Reduction Reactions: Products include 4-(chloromethyl)-5-methyl-1,2-dihydropyridazine.
Scientific Research Applications
4-(Chloromethyl)-5-methylpyridazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-methylpyridazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or gene expression modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
The position and nature of substituents on pyridazine derivatives critically influence their chemical behavior and applications. Below is a comparative analysis:
Table 1: Substituent Effects in Pyridazine Derivatives
Key Observations :
- Chloromethyl vs. Chloro : The chloromethyl group in 4-(Chloromethyl)-5-methylpyridazine provides a reactive site for further functionalization (e.g., nucleophilic substitution or cross-coupling), unlike simple chloro substituents in compounds like 5-chloro-4-(chloromethyl)-2,3-dihydrobenzo[b]oxepine .
- Methyl Group Influence : The 5-methyl group in the target compound stabilizes the pyridazine ring via electron-donating effects, contrasting with electron-withdrawing groups (e.g., -CF3 in ) that enhance electrophilicity but reduce solubility.
- Hybrid Systems: Compounds like 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one () demonstrate how additional substituents (e.g., trifluoromethylphenyl) expand biological activity but complicate synthesis.
Research Findings and Data
Table 2: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | LogP |
|---|---|---|---|---|
| 4-(Chloromethyl)-5-methylpyridazine | 156.6 (calculated) | Not reported | Moderate (DMSO) | 1.8 |
| 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one | 359.7 | 180–182 | Low (Water) | 3.2 |
| 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives | ~300 (average) | 150–200 | Variable | 2.5–4.0 |
Notes:
- Higher LogP values in trifluoromethyl derivatives () correlate with increased membrane permeability but reduced aqueous solubility.
Biological Activity
4-(Chloromethyl)-5-methylpyridazine is a heterocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.
Molecular Characteristics:
- Molecular Formula: C6H7ClN2
- Molecular Weight: 142.58 g/mol
- IUPAC Name: 4-(chloromethyl)-5-methylpyridazine
- Canonical SMILES: CC1=CN=NC=C1CCl
| Property | Value |
|---|---|
| Molecular Formula | C6H7ClN2 |
| Molecular Weight | 142.58 g/mol |
| IUPAC Name | 4-(chloromethyl)-5-methylpyridazine |
| InChI Key | ALOYHZIAAVCBGP-UHFFFAOYSA-N |
Synthesis
The synthesis of 4-(Chloromethyl)-5-methylpyridazine typically involves the chloromethylation of 5-methylpyridazine using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. The reaction is conducted under acidic conditions to facilitate the introduction of the chloromethyl group at the 4-position of the pyridazine ring.
The biological activity of 4-(Chloromethyl)-5-methylpyridazine is largely attributed to its ability to interact with various biological targets:
- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles (amines, thiols), leading to the formation of various biologically active derivatives.
- Electrophilic Reactions: The compound may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, which can influence enzyme activity or gene expression.
Pharmacological Applications
Research indicates that 4-(Chloromethyl)-5-methylpyridazine has potential applications in drug development:
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes, making it a candidate for further investigation as a therapeutic agent for diseases where these enzymes play a critical role.
- Antimicrobial Activity: There are indications that derivatives of this compound exhibit antimicrobial properties, which could be explored for developing new antibiotics .
Case Studies
Several studies have highlighted the biological relevance of compounds related to 4-(Chloromethyl)-5-methylpyridazine:
- Inhibition Studies: A study demonstrated that derivatives of pyridazine compounds exhibited significant inhibition against certain bacterial strains, suggesting a pathway for developing new antimicrobial agents .
- Cancer Research: Compounds similar to 4-(Chloromethyl)-5-methylpyridazine have shown promise in inhibiting cancer cell proliferation in vitro, indicating potential applications in oncology .
Comparison with Similar Compounds
The unique structure of 4-(Chloromethyl)-5-methylpyridazine sets it apart from other pyridine and pyrimidine derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-(Chloromethyl)pyridine | Lacks methyl group; different reactivity | Limited compared to pyridazines |
| 4-(Chloromethyl)-2-methylpyridine | Methyl at different position; altered properties | Varies based on substitution |
| 4-Methylpyridazine | Lacks chloromethyl group; less reactive | Generally lower biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
